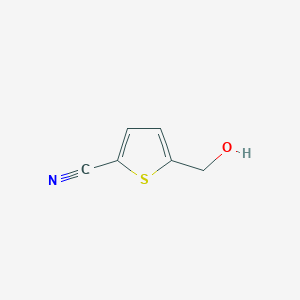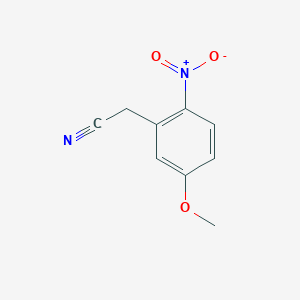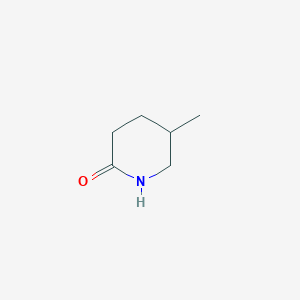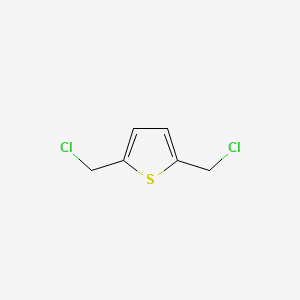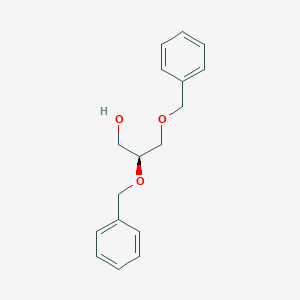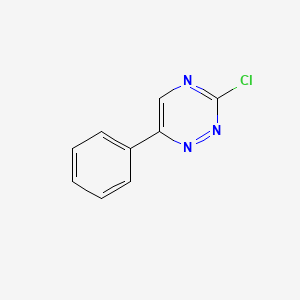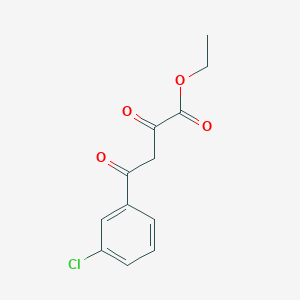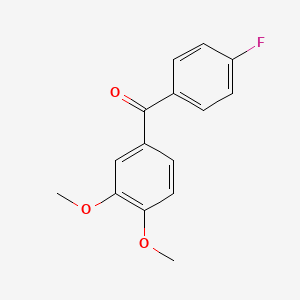
甲氧基-N-(三甲氧基硅烷基甲基)氨基甲酸酯
描述
Methyl N-(trimethoxysilylmethyl)carbamate is a chemical compound with the molecular formula C6H15NO5Si. It is also known by its IUPAC name, methyl N-(trimethoxysilylmethyl)carbamate. This compound is notable for its unique structure, which includes both carbamate and silane functional groups. It is used in various scientific and industrial applications due to its reactivity and versatility.
科学研究应用
Methyl N-(trimethoxysilylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
作用机制
Mode of Action
Carbamates in general are known to interact with their targets through the carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
The biochemical pathways affected by Methyl N-(trimethoxysilylmethyl)carbamate are currently unknown due to the lack of research on this compound .
Pharmacokinetics
The compound’s physical properties such as its melting point (<-100°c), boiling point (204°c), and density (115 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of Methyl N-(trimethoxysilylmethyl)carbamate’s action are currently unknown due to the lack of research on this compound .
生化分析
Biochemical Properties
Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The interaction between carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This interaction is crucial in understanding the compound’s potential as a biochemical tool or therapeutic agent.
Cellular Effects
Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition leads to an accumulation of acetylcholine, which overstimulates cholinergic receptors and disrupts normal cellular function. Additionally, carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester can modulate the activity of other enzymes and proteins, resulting in changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects . At high doses, carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester can cause significant toxicity, leading to adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, with certain dosages resulting in a marked increase in toxicity and adverse effects.
Metabolic Pathways
Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For example, the compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can affect the levels of metabolites and influence metabolic flux, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester within cells and tissues are critical for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester can accumulate in certain compartments or organelles, affecting its localization and activity.
Subcellular Localization
The subcellular localization of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester typically involves the reaction of trimethoxysilane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3O)3SiCH2NH2+CH3NCO→(CH3O)3SiCH2NHCOOCH3
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
化学反应分析
Types of Reactions
Methyl N-(trimethoxysilylmethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol and methanol.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Silane compounds, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanol and methanol.
Condensation: Siloxane compounds.
Substitution: Various substituted carbamates.
相似化合物的比较
Methyl N-(trimethoxysilylmethyl)carbamate can be compared with other similar compounds, such as:
Methyl carbamate: Lacks the silane group and is less versatile in forming siloxane bonds.
Trimethoxysilane: Lacks the carbamate group and is primarily used in silane chemistry.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
The uniqueness of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester lies in its combination of silane and carbamate functional groups, which allows it to participate in a wider range of chemical reactions and applications.
属性
IUPAC Name |
methyl N-(trimethoxysilylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5Si/c1-9-6(8)7-5-13(10-2,11-3)12-4/h5H2,1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZZZOHJMJYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075403 | |
| Record name | Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-64-6 | |
| Record name | Methyl N-[(trimethoxysilyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-((trimethoxysilyl)methyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[(trimethoxysilyl)methyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (trimethoxysilyl)methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl N-(trimethoxysilylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


